(2,5-Dichlorophenyl)(trifluoromethyl)sulfane
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Overview
Description
(2,5-Dichlorophenyl)(trifluoromethyl)sulfane is an organosulfur compound with the molecular formula C7H3Cl2F3S This compound is characterized by the presence of both dichlorophenyl and trifluoromethyl groups attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(trifluoromethyl)sulfane typically involves the reaction of 2,5-dichlorothiophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorophenyl)(trifluoromethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl or dichlorophenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2,5-Dichlorophenyl)(trifluoromethyl)sulfane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dichlorophenyl)(trifluoromethyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to modulate specific biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylthiobenzene: Similar in structure but lacks the dichlorophenyl group.
Phenyl trifluoromethyl sulfide: Contains a phenyl group instead of a dichlorophenyl group.
2,5-Dichlorophenyl difluoromethyl sulfone: Similar but with a difluoromethyl group instead of trifluoromethyl
Uniqueness
(2,5-Dichlorophenyl)(trifluoromethyl)sulfane is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
398-75-4 |
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Molecular Formula |
C7H3Cl2F3S |
Molecular Weight |
247.06 g/mol |
IUPAC Name |
1,4-dichloro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H3Cl2F3S/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H |
InChI Key |
IICFIDNJTOTQOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SC(F)(F)F)Cl |
Origin of Product |
United States |
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